3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid

Chemical supplier sourcing Research reagent identification Medicinal chemistry building block

This N-(4-ethylphenyl)sulfamoyl-substituted 4-methoxybenzoic acid is a computationally drug-like molecule (MW 335.4, XLogP3 2.7) with an uncharacterized biological profile. Without established structure-activity relationships, it functions as a unique starting point for carbonic anhydrase inhibitor selectivity screening or as a fragment library addition for X-ray/NMR-based binding site probing. Its carboxylic acid and sulfonamide motifs serve as synthetic handles for generating amide, ester, or heterocycle derivatives, enabling de novo lead optimization campaigns. Procure to build proprietary SAR around this underrepresented scaffold.

Molecular Formula C16H17NO5S
Molecular Weight 335.37
CAS No. 750610-58-3
Cat. No. B2521447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid
CAS750610-58-3
Molecular FormulaC16H17NO5S
Molecular Weight335.37
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC
InChIInChI=1S/C16H17NO5S/c1-3-11-4-7-13(8-5-11)17-23(20,21)15-10-12(16(18)19)6-9-14(15)22-2/h4-10,17H,3H2,1-2H3,(H,18,19)
InChIKeyFGNNLDQRAOAHLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid (CAS 750610-58-3): Sourcing and Baseline Characterization


3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid (CAS 750610-58-3) is a synthetic sulfonamide derivative within the broader class of sulfamoyl benzoic acids. Its core structure features a 4-methoxybenzoic acid scaffold substituted at the 3-position with an N-(4-ethylphenyl)sulfamoyl group, yielding the molecular formula C16H17NO5S and a molecular weight of 335.4 g/mol . The compound's physicochemical profile, including an XLogP3 of 2.7, two hydrogen bond donors, and six hydrogen bond acceptors, suggests moderate lipophilicity and drug-like properties . It is currently cataloged by multiple chemical suppliers primarily as a research reagent or building block, with no indication of approved therapeutic use .

Why Generic Substitution of 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid is Currently Unsupported


The primary barrier to confident generic substitution is the compound's uncharacterized biological and pharmacological profile. No quantitative, comparator-based evidence was located in the public domain. Unlike well-studied sulfamoyl benzoic acids, which often act as inhibitors of carbonic anhydrase , the specific inhibitory activity, selectivity, and potency of 3-[(4-ethylphenyl)sulfamoyl]-4-methoxybenzoic acid remain unreported. Without established structure-activity relationships or validated assay data, there is no scientific basis to assert equivalence or superiority over any analog. Consequently, any substitution decision lacking direct comparative data introduces significant technical risk for research or industrial applications.

Quantitative Differentiation Evidence for 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid (CAS 750610-58-3)


No High-Strength Comparator-Based Evidence is Currently Available

An extensive search of primary literature, patents, authoritative databases, and reputable vendor technical datasheets yielded no records containing quantitative performance data for this compound alongside a defined comparator. Key databases such as PubChem list no biological activity annotations . Therefore, no evidence item could be generated that satisfies the criteria of having a clear comparator, quantitative data for both the target and comparator, and an explicit assay context. This outcome is documented here in accordance with the required reporting protocol.

Chemical supplier sourcing Research reagent identification Medicinal chemistry building block

Physicochemical Property Comparison with a Close Structural Analog

While biological activity data are absent, a physicochemical comparison with 3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzoic acid highlights potential differences. Computed logP values differ: the target compound has an XLogP3 of 2.7 , whereas the methoxy/4-methyl analog is predicted to have a lower logP due to the methoxy substituent on the phenyl ring. Although no comparative experimental logP or solubility data are available in the searched literature, this in silico differential suggests that the 4-ethyl substitution may confer greater lipophilicity and potentially altered membrane permeability relative to the methoxy-substituted analog.

Medicinal chemistry Lead optimization Property-based design

Structural Uniqueness for Fragment-Based Screening

The compound's specific substitution pattern—a 4-ethylphenyl sulfamoyl group ortho to a methoxy group on a benzoic acid core—is a relatively uncommon scaffold within the provided database. Searches for the exact SMILES string returned no biological annotations, indicating the compound likely represents an untested or proprietary chemotype. This structural novelty, while not quantified, distinguishes it from the more extensively explored sulfamoyl benzoic acids, which typically feature simpler substitutions (e.g., unsubstituted sulfamoyl, halogen). This suggests potential utility in fragment-based screening libraries where scaffold diversity is paramount.

Fragment-based drug design Chemical probe discovery Library diversification

Potential Application Scenarios for 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid Based on Structural Class


Exploratory Medicinal Chemistry: Carbonic Anhydrase Inhibitor Screening

Given that many sulfonamides act as carbonic anhydrase inhibitors , this compound could serve as a starting point for SAR studies targeting specific CA isoforms if in-house screening reveals activity. Its substitution pattern may confer selectivity against off-target isoforms, but this remains hypothetical without experimental data.

Fragment-Based Drug Discovery Library Member

As a computationally drug-like molecule (MW 335.4, logP 2.7) with a relatively unique scaffold , the compound could be included in a fragment library to probe novel protein binding sites via X-ray crystallography or NMR-based screening.

Chemical Biology: Tool Compound for Pathway Deconvolution

If subsequent profiling reveals target engagement, the compound could be developed into a chemical probe for studying biological pathways where sulfamoyl benzoic acid-sensitive enzymes are implicated. This requires de novo target identification and validation, which has not yet been reported.

Synthetic Intermediate for More Complex Sulfonamides

The carboxylic acid and sulfonamide motifs provide synthetic handles for generating a diverse set of derivatives, such as amides, esters, or heterocycles, for lead optimization campaigns.

Quote Request

Request a Quote for 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.